Calcium formate

Content Navigation

CAS Number

Product Name

IUPAC Name

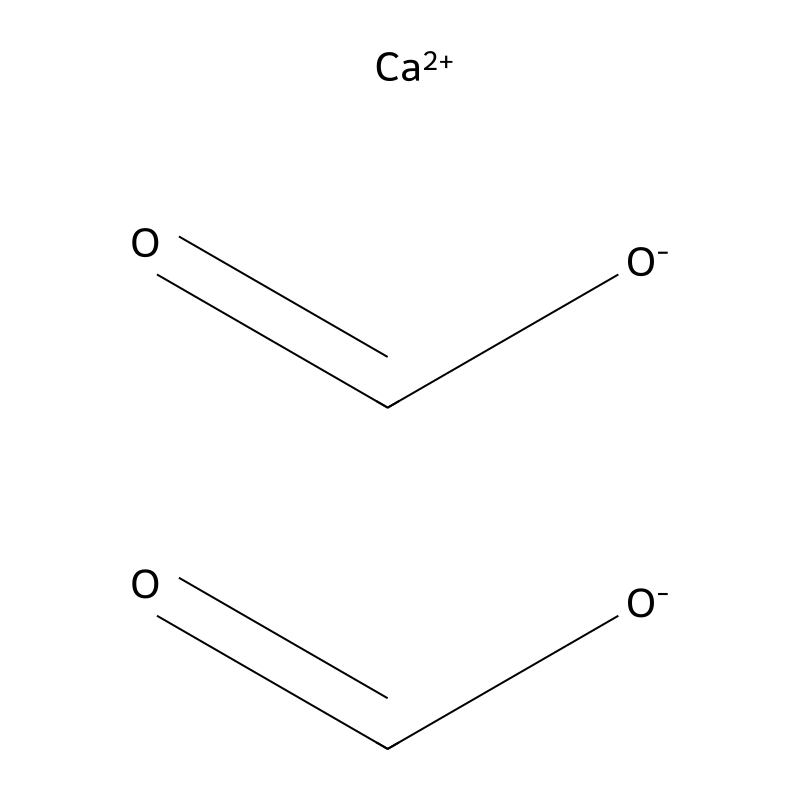

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 170 g/l @ 20 °C

Solubility in water, g/100ml at 20 °C: 16

Synonyms

Canonical SMILES

Antimicrobial properties and animal feed preservation:

Calcium formate exhibits notable antimicrobial properties, effectively inhibiting the growth of various bacteria and fungi commonly found in animal feed. Research suggests it can be a safe and effective alternative to traditional preservatives. Studies have shown its ability to suppress the growth of harmful bacteria like E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Candida albicans. This makes it a potential candidate for extending the shelf life of animal feed and reducing the risk of foodborne illnesses in animals.

Impact on the hydration of cementitious materials:

Calcium formate can influence the hydration process of cementitious materials like gypsum plaster. Studies have shown it can act as a retarder, slowing down the setting and hardening process. This offers advantages in specific applications, allowing for better workability and control over the setting time of construction materials. Research is ongoing to understand the mechanisms behind this retardation effect and optimize its use in various construction scenarios.

Potential applications in biomineralization:

Recent research explores the potential of calcium formate in biomineralization processes, specifically the formation of controlled calcium carbonate structures. Studies investigating its interaction with specific bacteria suggest it can influence the type and morphology of precipitated calcium carbonate crystals []. This opens doors for potential applications in various fields, including biomimetic materials development and environmental remediation strategies.

Calcium formate is an organic compound with the chemical formula . It is the calcium salt of formic acid and appears as a white, crystalline powder that is soluble in water. This compound is stable at room temperature but is flammable. The mineral form of calcium formate, known as formicaite, is quite rare and primarily found in specific boron deposits . It has a molecular weight of approximately 130.11 g/mol and a melting point around 300 °C, at which it decomposes instead of melting .

Calcium formate serves multiple roles across various industries, including construction, animal feed, and leather tanning. Its unique properties make it suitable for applications where a slightly acidic environment is beneficial, as well as for enhancing the performance of materials in different contexts .

- Formation Reaction: Calcium formate can be synthesized by reacting calcium carbonate or calcium hydroxide with formic acid:This reaction highlights the ability of formic acid to displace carbonic acid due to its stronger acidic nature .

- Decomposition: Upon heating, calcium formate decomposes into calcium carbonate and formaldehyde:Further heating leads to the breakdown of these products into carbon monoxide and calcium oxide .

- Reductive Reactions: Calcium formate can act as a low-cost reducing agent in organic synthesis, facilitating the conversion of carboxylic acids to aldehydes .

- Buffer Solutions: Calcium formate can be used to create buffered solutions with varying pH levels by adjusting the ratio of formic acid to calcium formate .

Calcium formate exhibits several biological activities that make it valuable in animal nutrition. It acts as an effective feed additive for livestock, particularly pigs and poultry. By lowering the pH in the gastrointestinal tract, it helps inhibit harmful bacteria while promoting beneficial lactic acid production during fermentation processes .

Calcium formate can be synthesized through several methods:

- Direct Reaction with Formic Acid: The most common method involves reacting dilute formic acid with calcium carbonate or calcium hydroxide. The process typically requires careful control of pH and temperature to optimize yield and purity .

- By-Product Formation: Calcium formate can also be produced as a by-product during the synthesis of trimethylolpropane or through other chemical processes involving calcium sources and formaldehyde .

- Alternative Methods: Other methods include high-pressure reactions between calcium hydroxide and carbon monoxide or reactions involving calcium chloride and formic acid under controlled conditions .

Calcium formate has diverse applications across multiple industries:

- Construction: Used as an additive in cement and concrete formulations, it enhances early strength development and reduces setting times, particularly beneficial in cold weather conditions .

- Animal Feed: Serves as a preservative and promotes gut health by lowering pH levels in feed formulations for livestock .

- Leather Tanning: Improves the efficiency of chrome tanning processes by facilitating better penetration of tanning agents into hides .

- De-Icing Agent: Employed as an eco-friendly alternative for de-icing roads due to its lower corrosiveness compared to traditional salts .

- Chemical Synthesis: Acts as a reducing agent or source of formate ions in various organic reactions, contributing to pharmaceutical production among other uses .

Research on calcium formate's interactions primarily focuses on its role within biological systems and its efficacy as an additive. Studies indicate that it effectively suppresses harmful microbial growth while promoting beneficial fermentation processes in silage treatment . Furthermore, its low toxicity profile supports its use in animal feeds without adverse effects on growth or reproductive performance over extended periods .

Calcium formate shares similarities with several other compounds, particularly other metal salts of carboxylic acids. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Sodium Formate | NaHCOO | More soluble in water; used primarily in textile dyeing. |

| Potassium Formate | KHCOO | Similar applications but more effective at lower temperatures. |

| Magnesium Formate | Mg(HCOO)₂ | Used mainly in agricultural applications; less common than calcium salt. |

| Ammonium Formate | NH₄HCOO | Used primarily as a buffering agent; more volatile than calcium salt. |

Calcium formate is unique due to its effectiveness as an animal feed additive while also serving critical roles in construction materials and leather processing—applications where many similar compounds do not perform as effectively or are not suitable due to their solubility or reactivity profiles .

The neutralization method represents the most widely employed industrial approach for calcium formate synthesis, utilizing the direct reaction between formic acid and calcium-containing compounds [1] [2] [3]. This process involves the fundamental acid-base neutralization where formic acid, being stronger than carbonic acid, readily displaces carbonic acid from calcium carbonate or directly neutralizes calcium hydroxide [5].

The primary reaction with calcium carbonate follows the stoichiometric equation: CaCO₃ + 2HCOOH → Ca(HCOO)₂ + CO₂ + H₂O [5]. When calcium hydroxide is employed, the reaction proceeds as: Ca(OH)₂ + 2HCOOH → Ca(HCOO)₂ + 2H₂O [2]. The selection between calcium carbonate and calcium hydroxide depends on specific process requirements, with calcium carbonate being more economically favorable due to lower raw material costs [25].

Process Parameters and Optimization

Critical process parameters significantly influence the efficiency and quality of calcium formate production through neutralization reactions [1] [5] [6]. Temperature control within the range of 30-70°C ensures optimal reaction rates while preventing excessive formaldehyde formation as a byproduct [36]. The pH must be carefully maintained between 4.0 and 4.5 during the reaction to achieve maximum conversion efficiency [5].

Stirring speed represents another crucial parameter, with optimal mixing achieved at 1000 revolutions per minute to eliminate gas-liquid diffusion resistance and ensure homogeneous reaction conditions [32]. The reaction time typically ranges from 15 to 60 minutes, depending on the specific reactor configuration and desired product purity [36].

Raw material specifications directly impact product quality, with calcium carbonate requiring a minimum purity of 95% and 200 mesh fineness for optimal reactivity [5]. Formic acid concentration should range between 85.0% and 98.0% to ensure complete neutralization and high product yield [5]. Under optimized conditions, product yields of 95.3% can be achieved with calcium formate purity exceeding 98% [17] [34].

| Parameter | Typical Values | Reference |

|---|---|---|

| Temperature Range (°C) | 30-70 | Expert Market Research, 2025 [36] |

| pH Control Range | 4.0-4.5 | Cellulose Ethers, 2018 [5] |

| Reaction Time (minutes) | 15-60 | Expert Market Research, 2025 [36] |

| Stirring Speed (rpm) | 1000 | Tianjin University, 2018 [32] |

| Calcium Carbonate Purity (%) | ≥95.0 | Cellulose Ethers, 2018 [5] |

| Formic Acid Concentration (%) | 85.0-98.0 | Cellulose Ethers, 2018 [5] |

| Product Yield (%) | 95.3 | Science Madness, 2011 [17] |

| Product Purity (%) | ≥98.0 | LinkedIn, 2023 [34] |

Process Flow and Product Recovery

The neutralization process begins with the preparation of calcium carbonate powder in a reaction tank, followed by the controlled addition of mother liquor for recycling purposes [5]. Concentrated formic acid is then added dropwise while maintaining continuous stirring to ensure uniform distribution and prevent localized heating [5]. The reaction mixture is maintained at the specified pH range through careful acid addition monitoring [5].

Following completion of the neutralization reaction, the mixture undergoes filtration to remove insoluble impurities and unreacted calcium carbonate [3] [5]. The filtered calcium formate solution is subsequently concentrated through evaporation techniques, and the concentrated solution is cooled to promote crystallization [36]. The resulting calcium formate crystals are separated through centrifugation and dried at temperatures between 150-180°C to achieve the final product specifications [36].

The process demonstrates excellent product quality characteristics, with low water-insoluble content and high chemical purity [5]. However, the traditional evaporation-crystallization approach exhibits high energy consumption and operational complexity, necessitating the development of more efficient production technologies [5].

By-Product Recovery from Pentaerythritol and Methyl Ester Production

Calcium formate formation as a co-product during pentaerythritol and trimethylolpropane production represents an economically attractive route for industrial synthesis [13] [14]. This approach leverages existing chemical processes to generate calcium formate while producing high-value specialty chemicals, thereby improving overall process economics and resource utilization [14].

Pentaerythritol Production Integration

The pentaerythritol production process utilizes calcium hydroxide as a basic catalyst to facilitate the aldol condensation reaction between formaldehyde and acetaldehyde [10] [14]. The reaction proceeds through the formation of an unstable intermediate, dimethylol butyraldehyde, which subsequently reacts with additional formaldehyde to yield trimethylolpropane and calcium formate [13].

In calcium-based pentaerythritol synthesis, the molar ratio of formaldehyde to acetaldehyde typically ranges around 5.9:1, with calcium hydroxide providing the necessary alkaline reaction conditions [14]. The process operates at temperatures between 45-55°C, with careful control of formaldehyde addition to prevent formose reaction formation [14]. Calcium formate yields in this integrated process can achieve synthetic yields of 7.7% calculated against acetaldehyde input [14].

The calcium formate co-product possesses considerably higher market value compared to sodium formate produced in sodium hydroxide-based processes, making the calcium route economically advantageous despite operational challenges [14]. The calcium formate is separated from the pentaerythritol solution through hot filtration, followed by heat treatment to remove residual formaldehyde and subsequent drying to achieve commercial specifications [15].

Methyl Ester Production Recovery

During methyl ester production, particularly in the synthesis of epoxy fatty acid methyl esters, substantial quantities of formic acid are generated as by-products [2] [11]. The utilization of this by-product formic acid for calcium formate production represents an efficient resource recovery strategy that reduces waste generation while producing valuable chemical products [2].

The process involves neutralizing the recovered formic acid with calcium hydroxide or calcium carbonate under controlled conditions similar to direct neutralization synthesis [11]. The integration of calcium formate recovery into methyl ester production facilities requires careful coordination of process streams to ensure optimal utilization of by-product formic acid while maintaining product quality standards [2].

Recent developments in biodiesel production from palm fatty acid distillate have demonstrated the potential for formic acid recovery and subsequent calcium formate synthesis [12]. The esterification process optimization through response surface methodology has achieved methyl ester purities of 89.76% while generating recoverable formic acid streams suitable for calcium formate production [12].

Alternative Synthesis Routes

Hydrogen Peroxide-Mediated Reactions with Formaldehyde

The hydrogen peroxide-mediated synthesis route represents an innovative approach for calcium formate production that utilizes formaldehyde as the carbon source instead of formic acid [17] [18]. This method involves the reaction of calcium hydroxide with formaldehyde in the presence of hydrogen peroxide, producing calcium formate in nearly quantitative yields under mild reaction conditions [17].

The reaction proceeds through the stoichiometric relationship: Ca(OH)₂ + 2H₂CO + H₂O₂ → Ca(HCOO)₂ + 2H₂O + O₂ [17]. The optimal molar ratio of calcium oxide or calcium hydroxide to formaldehyde to hydrogen peroxide is maintained at 1:2:1 to 1.2 to ensure complete conversion and minimize side reactions [17]. The process operates in aqueous phase at temperatures ranging from 40-60°C, significantly lower than traditional high-temperature synthesis methods [17].

Process implementation involves introducing calcium hydroxide, water, sodium tetraborate tetrahydrate as a formose inhibitor, and formaldehyde into a reactor equipped with stirring and gas outlet capabilities [17]. Hydrogen peroxide is added dropwise over 15 minutes with intensive cooling to maintain maximum temperatures of 60°C, followed by 30 minutes of continued stirring [17]. The resulting colorless solution exhibits a pH of 7.2 with residual formaldehyde content below 0.06% [17].

The advantages of this synthesis route include the avoidance of disadvantages associated with traditional calcium hydroxide-formaldehyde processes, elimination of formic acid handling requirements, and achievement of calcium formate yields reaching 95.3% of theoretical values [17]. The process produces highly pure calcium formate with minimal impurities and excellent crystalline characteristics [18].

Calcium Peroxide-Based Methods

Calcium peroxide-based synthesis represents an alternative oxidative approach for calcium formate production utilizing calcium peroxide as both the calcium source and oxidizing agent [17] [18]. This method involves the direct reaction of calcium peroxide with formaldehyde according to the stoichiometric relationship: CaO₂ + 2H₂CO → Ca(HCOO)₂ + H₂O [17].

The optimal molar ratio of calcium peroxide to formaldehyde is maintained at 1:2 to ensure complete conversion of both reactants [17]. The reaction proceeds under ambient temperature conditions, eliminating the need for external heating and reducing energy consumption compared to high-temperature synthesis methods [17]. The process generates calcium formate in nearly quantitative yields with high purity characteristics [17].

Calcium peroxide preparation for this synthesis route typically involves the reaction of calcium chloride with hydrogen peroxide in the presence of ammonia solution [20] [23]. The preparation process requires careful temperature control at approximately 2°C to minimize peroxide decomposition and maximize calcium peroxide yield [20]. The resulting calcium peroxide exhibits a beige coloration and demonstrates sufficient reactivity for formaldehyde conversion [20].

The calcium peroxide synthesis method offers several advantages including simplified reaction conditions, elimination of formose inhibitor requirements, and reduced processing complexity [17]. The method produces calcium formate with excellent purity characteristics and minimal by-product formation, making it suitable for applications requiring high-quality calcium formate specifications [18].

| Synthesis Method | Molar Ratio | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Calcium Hydroxide + Formaldehyde + H₂O₂ | Ca(OH)₂:H₂CO:H₂O₂ = 1:2:1-1.2 | 40-60°C, aqueous phase | 95.3 |

| Calcium Peroxide + Formaldehyde | CaO₂:H₂CO = 1:2 | Ambient temperature | Nearly quantitative |

| Carbon Monoxide + Calcium Hydroxide | Variable pressure dependent | 150-230°C, 1.5-8.0 MPa | Process dependent |

| Pentaerythritol By-product Recovery | Process dependent | 45-55°C, alkaline medium | Co-product recovery |

| Trimethylolpropane By-product Recovery | Process dependent | 25-40°C, alkaline medium | Co-product recovery |

Advanced Production Technologies

Quicksand-Like Crystallization Processes

The quicksand-like crystallization technology represents a revolutionary advancement in calcium formate production that achieves direct synthesis of flowing sand-like crystal particles in a single-step process [5] [26]. This innovative approach utilizes formic acid and calcium carbonate as primary raw materials to synthesize ideal flowing calcium formate crystals without the complex multi-step procedures required in traditional production methods [5].

The process operates through controlled crystallization conditions that promote the formation of uniform, white, smooth-flowing crystal particles with high purity characteristics exceeding 98% [5] [26]. The technology eliminates the need for separate evaporation and crystallization steps, significantly reducing process complexity and energy consumption while maintaining superior product quality [5].

Key advantages of the quicksand-like crystallization process include shortened processing time, simplified operation procedures, reduced energy consumption, and lower investment and production costs compared to conventional methods [5]. The resulting calcium formate exhibits excellent flowing characteristics with uniform particle size distribution and superior handling properties for downstream applications [26].

The process demonstrates significant improvements in production efficiency through the elimination of multiple processing steps typically required in traditional calcium formate synthesis [5]. The direct formation of flowing sand-like crystals reduces product handling requirements and minimizes contamination risks associated with multiple transfer operations [26].

Implementation of quicksand-like crystallization technology requires precise control of reaction parameters including temperature, pH, and mixing conditions to achieve optimal crystal formation [5]. The process operates under mild conditions similar to traditional neutralization synthesis but incorporates specialized crystallization control techniques to promote the desired crystal morphology [26].

Energy-Efficient Evaporation Techniques

Energy-efficient evaporation techniques have been developed to address the high energy consumption associated with traditional calcium formate production methods [5] [25]. These advanced approaches incorporate heat recovery systems, reduced pressure evaporation, and optimized thermal management to minimize energy requirements while maintaining product quality specifications [25].

The implementation of reduced pressure evaporation systems enables operation at lower temperatures, thereby reducing thermal energy requirements and preventing thermal degradation of calcium formate during concentration processes [28]. Heat recovery systems capture and utilize waste heat from various process streams to preheat incoming materials and reduce overall energy consumption [28].

Advanced evaporation technologies integrate multiple-effect evaporators with vapor recompression systems to maximize thermal efficiency [25]. These systems achieve significant energy savings through the reuse of evaporated water vapor as a heating medium for subsequent evaporation stages, substantially reducing steam consumption requirements [25].

Process optimization through computational modeling and real-time monitoring enables precise control of evaporation conditions to minimize energy consumption while ensuring complete water removal and optimal crystal formation [25]. The integration of automated control systems maintains consistent operating conditions and prevents energy waste through optimized temperature and pressure management [25].

The development of hybrid evaporation-crystallization systems combines efficient water removal with controlled crystal formation in integrated processing units [25]. These systems demonstrate improved energy efficiency through reduced heat transfer losses and optimized processing sequences that eliminate intermediate heating and cooling cycles [25].

| Technology | Process Characteristics | Advantages | Product Quality |

|---|---|---|---|

| Quicksand-like Crystallization | One-step synthesis, flowing sand-like crystals | Short process, low energy, simple operation | High purity, white smooth particles |

| Traditional Evaporation-Crystallization | Complex multi-step, high energy consumption | Excellent product quality, low water insolubles | High purity, low impurities |

| Energy-Efficient Evaporation | Reduced pressure evaporation, heat recovery | Lower energy consumption, improved efficiency | Standard quality with energy savings |

| Continuous Carbonylation Process | High temperature, high pressure operation | High conversion rate, industrial scale | High quality, consistent properties |

| Indirect Carbonylation Method | Low temperature, water-soluble organic base | Simple process, low cost, green technology | High purity >99%, good selectivity |

The global calcium formate market demonstrates substantial growth potential, with market size valued at 0.75 billion United States dollars in 2022 and projected to reach 1.17 billion United States dollars by 2030 [35] [41]. The industrial sector accounts for 59.2% of market share, while feed grade applications comprise 40.8% of total consumption [35]. The world's largest calcium formate production facility, utilizing advanced carbonylation technology, operates at 50,000 tons per year capacity, demonstrating the scalability of modern synthesis approaches [38].

| Parameter | Value | Reference Source |

|---|---|---|

| Global Market Size 2022 (USD Billion) | 0.75 | Grand View Research, 2021 [35] |

| Projected Market Size 2030 (USD Billion) | 1.17 | Coherent Market Insights, 2025 [41] |

| CAGR 2023-2030 (%) | 5.5-5.7 | Grand View Research, 2021 [35] |

| World's Largest Plant Capacity (tons/year) | 50,000 | Tianjin University, 2019 [38] |

| Industrial Grade Market Share 2022 (%) | 59.2 | Grand View Research, 2021 [35] |

| Feed Grade Market Share 2022 (%) | 40.8 | Grand View Research, 2021 [35] |

| Feed Conversion Rate Improvement (%) | 7-10 | Expert Market Research, 2025 [36] |

Calcium formate exhibits complex thermal decomposition behavior characterized by distinct temperature-dependent processes that have been extensively studied through thermogravimetric analysis and related techniques.

Two-Stage Decomposition Mechanism

The thermal decomposition of calcium formate proceeds through a well-defined two-stage mechanism under most experimental conditions [1] [2]. The first stage involves dehydration, occurring between 150°C and 300°C, where calcium formate loses its water of crystallization. This process can account for up to 28% of the total weight loss, representing a significant structural transformation [1]. The rate of water loss increases progressively with temperature, with complete dehydration typically achieved by 300°C under normal atmospheric conditions [1].

The second stage encompasses the decomposition of anhydrous calcium formate, initiating around 400°C and continuing until approximately 600°C [1] [2]. During this phase, the formate ions undergo thermal breakdown, resulting in the formation of calcium carbonate as the primary solid product, accompanied by the evolution of carbon dioxide and water vapor [1] [2]. The decomposition can be represented by the overall reaction:

Ca(HCOO)₂ → CaCO₃ + HCHO

at moderate temperatures, followed by further decomposition at elevated temperatures:

HCHO → CO + H₂

CaCO₃ → CaO + CO₂ [3] [4]

By-Product Formation Pathways

The thermal decomposition of calcium formate generates multiple by-products through distinct pathways depending on reaction conditions. Under controlled heating conditions, formaldehyde represents a key intermediate product, which subsequently decomposes to carbon monoxide and hydrogen at higher temperatures [3] [4]. The calcium carbonate formed during the primary decomposition stage remains relatively stable until temperatures exceed 400°C, at which point it further decomposes to calcium oxide and carbon dioxide [3] [4].

Studies of calcium formate decomposition in mixed metal complexes reveal additional by-product formation pathways [5] [6]. In copper-calcium formate systems, the decomposition occurs in three distinct stages, with calcium formate structural units breaking down at higher temperatures compared to copper formate units [5] [6]. The final decomposition stage corresponds to the formation of various calcium-copper oxides, demonstrating the influence of metal coordination environments on decomposition pathways [5] [6].

Solubility Profiles in Binary Solvent Systems

Calcium formate exhibits distinctive solubility behavior across various binary solvent systems, with water content playing a crucial role in determining dissolution characteristics.

The solubility of calcium formate (form α) in pure water demonstrates modest temperature dependence, ranging from 16.2 g per 100 g water at 0°C to 18.4 g per 100 g water at 100°C [7]. This relatively small increase with temperature contrasts with many inorganic salts and reflects the unique structural characteristics of the formate anion [7].

In binary solvent mixtures, calcium formate solubility shows systematic variation with solvent composition [8] [9]. Comprehensive studies across four different binary systems (methanol + water, ethanol + water, n-propanol + water, and acetone + water) from 283.15 to 323.15 K demonstrate that solubility consistently increases with both increasing temperature and water content in the binary mixtures [8] [9]. The modified Apelblat equation provides the best correlation for experimental solubility data across these systems [8] [9].

Pure organic solvents exhibit dramatically reduced dissolution capacity for calcium formate. In pure ethanol at room temperature, the solubility approximates only 1 g per 100 mL, representing a significant reduction compared to aqueous systems [10]. Similarly, in pure methanol, the solubility reaches 0.27 mass fraction at 15°C and decreases to 0.23 g per 100 g methanol at 66°C [11] [7], indicating negative temperature dependence in non-aqueous systems.

Crystal Structure Analysis

Calcium formate exists in multiple polymorphic forms, with the orthorhombic α-form and tetragonal β-form (formicaite) representing the most extensively characterized structures.

Orthorhombic α-Calcium Formate

The orthorhombic α-calcium formate crystallizes in the space group Pbca with unit cell parameters a = 10.229(1) Å, b = 6.256(1) Å, and c = 13.243(1) Å, yielding a unit cell volume of 847.47(2) ų [12]. This polymorph exhibits a calculated density of 2.040 g/cm³, making it the densest among the known calcium formate polymorphs [12].

The crystal structure features a unique calcium coordination environment where each calcium atom is coordinated by seven oxygen atoms from two crystallographically distinct formate groups, forming a distorted pentagonal bipyramidal geometry [12]. Six formate groups participate in the coordination sphere, with only one functioning as a bidentate chelating ligand while the remaining five adopt monodentate coordination modes [12]. The calcium-centered polyhedra share edges with adjacent distorted bipyramids to form dioctahedral-like layers arranged parallel to the (001) plane [12]. These layers interconnect through bridging formate groups to establish a three-dimensional framework structure [12].

Tetragonal β-Calcium Formate (Formicaite)

The tetragonal β-modification, known mineralogically as formicaite, crystallizes in space group P4₁2₁2 with unit cell parameters a = 6.776(2) Å, c = 9.453(5) Å, and a unit cell volume of 434.03 ų [13] [12]. This polymorph exhibits a lower density of 1.991 g/cm³ compared to the α-form [13] [12].

The structural architecture of β-calcium formate differs significantly from the α-polymorph. Each calcium atom occupies a special crystallographic site on a two-fold axis and coordinates with eight oxygen atoms [12]. The coordination environment includes two trans-arranged chelating bidentate formate groups and four monodentate formate ligands [12]. The coordination polyhedron can be described as a distorted pentagonal bipyramid where four equatorial oxygen atoms maintain regular pentagonal geometry, while the fifth vertex splits into two sites belonging to the second chelating formate molecule [12].

The calcium-centered polyhedra in the β-structure share edges to form dioctahedral-like layers arranged parallel to (101) and equivalent planes perpendicular to the four-fold axis [12]. Unlike the α-structure, these layers interconnect directly without intervening spaces by sharing edges of calcium polyhedra [12].

Spectroscopic Characterization

Vibrational spectroscopy provides detailed insights into the molecular structure and bonding characteristics of calcium formate polymorphs.

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic absorption bands that facilitate identification and structural analysis of calcium formate. The C-H stretching vibrations appear between 2855 and 2875 cm⁻¹, with slight variations between surface-adsorbed formate and crystalline forms [14]. The carboxylate group exhibits two principal stretching modes: asymmetric stretching vibrations occur between 1597 and 1601 cm⁻¹, while symmetric stretching vibrations appear between 1333 and 1348 cm⁻¹ [14]. The carboxylate deformation mode manifests between 773 and 792 cm⁻¹ [14].

Raman spectroscopy provides complementary vibrational information with characteristic bands appearing at distinct frequencies [15] [12]. C-H stretching vibrations occur between 2870 and 2890 cm⁻¹, while asymmetric carboxylate stretching appears between 1573 and 1600 cm⁻¹ [15] [12]. Symmetric carboxylate stretching vibrations manifest between 1353 and 1387 cm⁻¹ [15] [12]. The technique reveals additional low-frequency modes associated with calcium-oxygen ionic interactions, with α-calcium formate exhibiting bands at 233 cm⁻¹ and β-calcium formate showing corresponding features at 213 cm⁻¹ [12]. This frequency difference reflects the distinct coordination environments in the two polymorphs, with coordination numbers of seven and eight for α- and β-forms, respectively [12].

X-ray Diffraction Patterns

Powder X-ray diffraction serves as the definitive technique for polymorph identification and structural characterization of calcium formate. The α-polymorph exhibits characteristic diffraction peaks with d-spacings at 5.577 Å (102), 4.963 Å (111), 3.798 Å (211), and 3.405 Å (212), with the most intense reflection occurring at 5.577 Å [12]. The calculated diffraction pattern demonstrates excellent agreement with experimental data, confirming the structural model [12].

Physical Description

WHITE-TO-YELLOW CRYSTALS OR CRYSTALLINE POWDER.

Color/Form

White or pale yellow, crystalline powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Density (bulk): 1150 kg/m³

LogP

Odor

Weak, caramel-like odo

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 35 of 624 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 589 of 624 companies with hazard statement code(s):;

H318 (83.02%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

Calcium hydroxide and synthesis gas (base-catalyzed carbonylation); acetaldehyde and formaldehyde (aldol condensation/ Cannizzaro reaction; by product of pentaerthyritol production)

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Construction

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Plastics product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Wholesale and retail trade

Formic acid, calcium salt (2:1): ACTIVE

AT RATE OF 5 LB/TON OF ENSILAGE TO PRESERVE SILAGE BY HASTENING DEVELOPMENT OF LACTIC ACID IN /ANIMAL/ FEED.

SCRUBBING SOLN (CALCIUM FORMATE, CA(OH)2, & CACL2) & CARBOXYLIC ACID ALLOWS OVER 90% FLUE GAS SULFUR DIOXIDE REMOVAL, PREVENTS SCALING, YIELDS HIGH PURITY GYPSUM.

USED AS A COMPONENT OF POWER PLANT FLUE-GAS SCRUBBING SOLUTION.